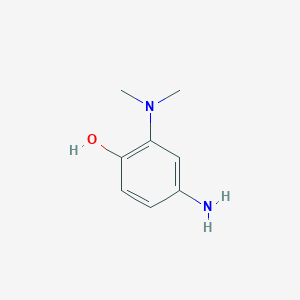
4-Amino-2-(dimethylamino)phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Amino-2-(dimethylamino)phenol is an aromatic compound that contains both phenol and amine functional groups. It has the molecular formula C₈H₁₁NO and is known for its applications in various fields, including chemistry, biology, and medicine. This compound is particularly notable for its role as an antidote for cyanide poisoning and its effectiveness in treating hydrogen sulfide toxicity .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2-(dimethylamino)phenol typically involves the reduction of Schiff bases. One common method is the reduction of 4-(dimethylamino)benzaldehyde with sodium borohydride in the presence of a suitable solvent. The reaction conditions often include maintaining a controlled temperature and pH to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of large-scale reactors and continuous flow processes. The starting materials, such as 4-(dimethylamino)benzaldehyde and reducing agents like sodium borohydride, are fed into the reactor under controlled conditions to produce the compound efficiently .
化学反应分析
Types of Reactions
4-Amino-2-(dimethylamino)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The amino groups can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Corresponding amines and reduced derivatives.
Substitution: Various substituted phenols and amines.
科学研究应用
4-Amino-2-(dimethylamino)phenol has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential effects on cellular respiration and enzyme activity.
Industry: The compound is used in the production of dyes, pharmaceuticals, and other industrial chemicals.
作用机制
The primary mechanism of action of 4-Amino-2-(dimethylamino)phenol involves the generation of methemoglobin. This compound converts hemoglobin to methemoglobin, which can then bind to cyanide ions, thereby preventing cyanide from inhibiting cytochrome oxidase in the mitochondrial electron transport chain. This allows for the restoration of normal cellular respiration .
相似化合物的比较
Similar Compounds
4-Dimethylaminophenol: Similar in structure but lacks the amino group at the 2-position.
4-Aminophenol: Lacks the dimethylamino group.
2-Methoxy-5-(phenylamino)methyl)phenol: Contains a methoxy group instead of a dimethylamino group
Uniqueness
4-Amino-2-(dimethylamino)phenol is unique due to its dual functional groups (phenol and amine), which allow it to participate in a wide range of chemical reactions. Its ability to generate methemoglobin makes it particularly valuable as an antidote for cyanide poisoning .
生物活性
4-Amino-2-(dimethylamino)phenol, commonly referred to as 4-DMAP, is a compound with significant biological activities, particularly noted for its role as a cyanide antidote. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
- Molecular Formula: C8H11N2O
- Molecular Weight: 151.18 g/mol
- Structure: 4-DMAP features an amino group and a dimethylamino group attached to a phenolic structure, which contributes to its reactivity and biological activity.
4-DMAP acts primarily as a methemoglobin former. When administered, it converts hemoglobin into methemoglobin, which can bind cyanide ions more effectively than hemoglobin itself. This property makes it an effective antidote for cyanide poisoning, facilitating the detoxification of cyanide in the body by converting it into less harmful forms that can be excreted.
Antidote for Cyanide Poisoning
- Efficacy: 4-DMAP has been shown to significantly reduce mortality in cases of acute cyanide poisoning when administered intramuscularly. Studies indicate that doses sufficient to induce approximately 20% methemoglobin formation can prevent lethal outcomes from cyanide exposure .
Antimicrobial Activity
Recent studies have highlighted the broad-spectrum antimicrobial properties of compounds related to 4-DMAP. For instance, derivatives of 4-amino phenol have demonstrated significant antibacterial effects against various Gram-positive and Gram-negative bacteria:
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| S1 | Staphylococcus aureus | 0.5 μg/mL |
| S2 | Escherichia coli | 1.0 μg/mL |
| S3 | Bacillus subtilis | 0.8 μg/mL |
These results suggest that modifications of the base structure of 4-DMAP can lead to enhanced antimicrobial efficacy .
Antidiabetic Properties
In addition to its antimicrobial activity, certain derivatives of 4-DMAP have shown promising antidiabetic effects by inhibiting key enzymes involved in carbohydrate metabolism:
- α-Amylase Inhibition: Compounds derived from 4-DMAP exhibited up to 93% inhibition of α-amylase activity.
- α-Glucosidase Inhibition: Similarly, these compounds demonstrated a significant inhibition rate of approximately 73% against α-glucosidase .
Case Studies and Research Findings
- Cyanide Antidote Studies:
-
Antimicrobial Efficacy:
- A series of synthesized Schiff bases related to 4-DMAP were tested for their antibacterial properties against various pathogens. The results indicated that these derivatives could serve as potential alternatives to traditional antibiotics due to their lower toxicity profiles and effective bacterial inhibition .
- Antidiabetic Activity:
属性
分子式 |
C8H12N2O |
|---|---|
分子量 |
152.19 g/mol |
IUPAC 名称 |
4-amino-2-(dimethylamino)phenol |
InChI |
InChI=1S/C8H12N2O/c1-10(2)7-5-6(9)3-4-8(7)11/h3-5,11H,9H2,1-2H3 |
InChI 键 |
JJJPFRLCEGXGLV-UHFFFAOYSA-N |
规范 SMILES |
CN(C)C1=C(C=CC(=C1)N)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















